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Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger involved in a multitude of cellular

processes, making it a key target in drug discovery.[1][2] Calcium flux assays are widely used

to screen for agonists and antagonists of G protein-coupled receptors (GPCRs) and ion

channels.[3][4] Fura-PE3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a

ratiometric fluorescent indicator designed to measure intracellular calcium concentrations with

high accuracy and stability, making it particularly well-suited for high-throughput screening

(HTS) applications.[5][6]

The primary advantage of Fura-PE3 over its predecessor, Fura-2, is its improved retention

within the cell cytoplasm.[5][6][7] A common issue with fluorescent indicators is their tendency

to leak out of the cell or become compartmentalized into organelles over time, leading to a

decreasing signal and potential artifacts.[5][6] Fura-PE3 is a zwitterionic indicator designed to

resist this leakage, providing a more stable and reliable signal for longer-duration experiments,

a crucial feature for HTS workflows.[6][7]

Like Fura-2, Fura-PE3 is a dual-excitation indicator. Upon binding to Ca²⁺, its peak excitation

wavelength shifts from approximately 364 nm (Ca²⁺-free) to 335 nm (Ca²⁺-bound), while the

emission remains around 500 nm.[5] By calculating the ratio of fluorescence intensity at these

two excitation wavelengths, one can determine the intracellular calcium concentration. This

ratiometric measurement provides a robust readout that minimizes the effects of variations in
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dye concentration, cell thickness, photobleaching, and dye leakage, leading to more

reproducible and reliable HTS data.[3][8][9]

Principle of Ratiometric Calcium Measurement
Fura-PE3 operates on the principle of a spectral shift upon binding to calcium. The

acetoxymethyl (AM) ester form, Fura-PE3/AM, is a membrane-permeant derivative that can be

loaded into cells via simple incubation.[5][7] Once inside the cell, intracellular esterases cleave

the AM groups, trapping the active, calcium-sensitive Fura-PE3 indicator in the cytosol.[5][7]

The measurement relies on alternating excitation between two wavelengths and measuring the

resulting emission:

Excitation at ~340 nm: This wavelength preferentially excites Fura-PE3 bound to Ca²⁺.

Excitation at ~380 nm: This wavelength excites the Ca²⁺-free form of Fura-PE3 and serves

as an isosbestic point.

Emission at ~510 nm: The fluorescence emission is collected at this wavelength for both

excitation wavelengths.

The ratio of the emission intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular

calcium concentration, providing a quantitative and internally controlled measurement.[8][10]
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Fura-PE3 loading and ratiometric detection principle.
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Data Presentation
Table 1: Physicochemical and Spectral Properties of Fura-PE3/AM

Property Value Reference

Molecular Formula C₅₅H₆₃N₅O₂₉ [11][12]

Molecular Weight 1258.10 g/mol [11][12]

CAS Number 172890-84-5 [7][11][12]

Excitation (Ca²⁺-bound) ~335 nm [5]

Excitation (Ca²⁺-free) ~364 nm [5]

Emission ~495-502 nm [5]

Solubility DMSO [7]

Storage Temperature
-20°C, desiccated, protected

from light
[5][7]

Table 2: Comparison of Fura-PE3 vs. Fura-2 for HTS
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Feature Fura-PE3 Fura-2
Advantage of Fura-
PE3

Cellular Retention

High, resists leakage

and

compartmentalization

Moderate, prone to

leakage over time

More stable baseline,

suitable for longer

assays

Signal Stability High Moderate

Improved reliability

and reproducibility for

HTS

Measurement Type
Ratiometric (dual-

excitation)

Ratiometric (dual-

excitation)

N/A (Both are

ratiometric)

Assay Window Extended Shorter

Allows for flexible

incubation times and

compound addition

Suitability for HTS Excellent
Good, but leakage

can be a concern

Robust performance

in automated, multi-

plate screens

Signaling Pathway Visualization
Calcium mobilization is a hallmark of Gq-coupled GPCR activation. The following diagram

illustrates this canonical signaling pathway.
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Canonical Gq-coupled GPCR signaling pathway.
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Experimental Protocols
Protocol 1: Preparation of Fura-PE3/AM Stock Solutions
This protocol describes the preparation of the Fura-PE3/AM stock solution and the optional use

of Pluronic F-127 to aid dispersion in aqueous media.

Materials:

Fura-PE3/AM (Fura-2 LR/AM)

Anhydrous Dimethyl sulfoxide (DMSO)

Pluronic® F-127, 20% (w/v) in DMSO (optional)

Microcentrifuge tubes

Procedure:

Bring the vial of Fura-PE3/AM to room temperature before opening.

Reconstitute the Fura-PE3/AM in anhydrous DMSO to create a 1-10 mM stock solution.[5]

For example, add 79.5 µL of DMSO to 100 µg of Fura-PE3/AM (MW=1258.10) to make a 1

mM stock.

Vortex briefly to ensure the dye is fully dissolved.

(Optional) To improve dye loading in certain cell types, the non-ionic detergent Pluronic F-

127 can be used.[5] Mix the Fura-PE3/AM stock solution with an equal volume of 20% (w/v)

Pluronic F-127 in DMSO before diluting into the loading buffer. This will result in a final

Pluronic F-127 concentration of approximately 0.02-0.04%.[5]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store stock solutions at -20°C, protected from light and moisture.[5] Use DMSO stock

solutions within a week to avoid hydrolysis.[5]

Protocol 2: Cell Loading with Fura-PE3/AM
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This protocol provides a general guideline for loading cells with Fura-PE3/AM. Optimization for

specific cell types and experimental conditions is recommended.

Materials:

Cells plated in 96- or 384-well black-wall, clear-bottom microplates

Fura-PE3/AM stock solution (from Protocol 1)

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

Probenecid (optional, anion-exchange transport inhibitor)

Procedure:

Seed cells in the appropriate microplates and culture overnight to form a confluent

monolayer.

Prepare the loading buffer by diluting the Fura-PE3/AM stock solution into the assay buffer

to a final concentration of 2-5 µM.

(Optional) Probenecid can be added to the loading buffer (final concentration of 1-2.5 mM) to

inhibit organic anion transporters, which can extrude the dye from the cells. Note:

Probenecid may interfere with some cellular processes and should be validated for your

specific assay.[10]

Remove the cell culture medium from the plates.

Gently add the loading buffer to each well (e.g., 100 µL for a 96-well plate or 25 µL for a 384-

well plate).

Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading and de-

esterification. Incubation time may need to be optimized for different cell lines.[13]

After incubation, wash the cells 1-2 times with fresh assay buffer to remove excess

extracellular dye.

Add the final volume of assay buffer to the wells. The plate is now ready for the HTS assay.
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Protocol 3: HTS Calcium Flux Assay
This protocol outlines the procedure for performing a calcium flux assay on a fluorescence

microplate reader equipped for ratiometric measurements (e.g., FlexStation 3, FLIPR Tetra).[4]

[9][14]

Materials:

Fura-PE3/AM loaded cells in microplates (from Protocol 2)

Test compounds (agonists, antagonists) diluted to the desired concentration in assay buffer

Positive control agonist

Procedure:

Instrument Setup:

Set the instrument to kinetic read mode.

Set the excitation wavelengths to 340 nm and 380 nm.[14]

Set the emission wavelength to 510 nm.[14]

Set the plate temperature to 37°C.

Assay Execution:

Place the cell plate into the reader.

Allow the plate to equilibrate to the instrument temperature for 5-10 minutes.

Begin fluorescence reading to establish a stable baseline signal for 15-30 seconds.

Using the instrument's integrated fluidics, add the test compounds to the wells.

Continue to monitor the fluorescence kinetically for an additional 2-5 minutes to capture

the full calcium response.
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Data Analysis:

The primary data will be the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) over time.

Analyze the kinetic data by calculating the change in ratio (peak ratio - baseline ratio) or

the area under the curve.

For dose-response experiments, plot the response against the compound concentration

and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or

IC₅₀ (for antagonists) values.

HTS Workflow Visualization
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High-throughput calcium flux assay workflow.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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